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Compound of Interest

Compound Name: Pyrazole derivative 38

L Get Quote

Cat. No.: B10835763

Executive Summary

Compound 38 is a synthetic small molecule designed to inhibit B-Raf kinase, specifically
targeting the oncogenic V600E mutation prevalent in metastatic melanoma. Developed by
researchers at Array BioPharma (now part of Pfizer), this compound belongs to the 2,4-
dihydroindeno[1,2-c]pyrazole class.

Its development was driven by the need to replace earlier oxime-based inhibitors, which
suffered from poor metabolic stability and rapid degradation in simulated gastric fluid.
Compound 38 retains the critical hydrogen-bonding network required for high-affinity B-Raf
binding while significantly improving pharmacokinetic properties.

Feature Specification

_ 2,4-dihydroindeno[1,2-c]pyrazole (Fused
Chemical Class
Pyrazole)

Primary Target

B-Raf Kinase (V600E mutant)

Mechanism

ATP-competitive inhibition (Type I/1%%)

Key Optimization

Removal of metabolically labile oxime moiety

Primary Indication

Malignant Melanoma (Preclinical Tool)
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Chemical Structure & Binding Mode[4][5][6]
Core Scaffold Analysis

The structure of Compound 38 is defined by a rigid tricyclic indeno-pyrazole core. This fused
system serves two critical functions:

» Conformational Lock: It restricts the rotation of the pyrazole ring, reducing the entropic
penalty upon binding to the kinase active site.

» H-Bond Alignment: It positions the pyrazole nitrogens to interact with the kinase hinge
region.

Structural Formula (General Scaffold): The core consists of an indane ring fused to a pyrazole.
The "Compound 38" series typically features:

e Position 3: An aryl or heteroaryl group (often substituted phenyl or pyridine) that extends into
the hydrophobic pocket.

e Indene Core: Substituted to optimize shape complementarity with the ATP-binding cleft.

» Nitrogen Interaction: The pyrazole NH acts as a hydrogen bond donor to the backbone
carbonyl of Glu501 (in B-Raf).

Molecular Interactions (SAR)

The transition from the oxime scaffold to the indenopyrazole (Compound 38) involved a trade-
off in binding geometry to gain stability.

» Donor-Acceptor Motif: The oxime moiety in previous generations provided a specific donor-
acceptor pair. The fused pyrazole mimics this but with slightly altered distances.

e Glu501 Contact: Crystallographic data suggests that while the pyrazole maintains the donor
interaction with Glu501, the distance is less optimal than the oxime, requiring compensatory
hydrophobic interactions from the fused indane ring to maintain nanomolar potency.

o Metabolic Shielding: The removal of the oxime eliminates the primary site of hydrolytic and
oxidative metabolism, extending the half-life in microsomal stability assays.
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Experimental Synthesis Protocol

The synthesis of the 2,4-dihydroindeno[1,2-c]pyrazole core typically follows a condensation
strategy involving a 1,3-dicarbonyl equivalent and a hydrazine. Below is a standardized
protocol for the synthesis of this scaffold type, derived from the methodologies described by
Newhouse et al. (2011).

Retrosynthetic Analysis

e Precursors: Substituted 1-indanone and an activated ester or amide.

o Key Transformation: Claisen condensation followed by hydrazine cyclization (Knorr-type
synthesis).

Step-by-Step Synthesis Workflow
Step 1: Formation of the Diketone Intermediate

Reagents: Substituted 1-indanone, Lithium bis(trimethylsilyl)amide (LiIHMDS), Acyl chloride (or
ester). Conditions: -78°C to RT, Anhydrous THF.

o Charge a flame-dried flask with substituted 1-indanone (1.0 equiv) and anhydrous THF under

e Cool to -78°C and add LIHMDS (1.1 equiv) dropwise to generate the enolate. Stir for 30-60

min.
e Add the appropriate acylating agent (e.g., benzoyl chloride derivative) dissolved in THF.
o Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours.

e Quench: Add saturated

solution.

e Workup: Extract with EtOAc, wash with brine, dry over

, and concentrate. Purify via flash chromatography to obtain the 1,3-diketone intermediate.
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Step 2: Pyrazole Cyclization

Reagents: 1,3-Diketone intermediate, Hydrazine hydrate (or substituted hydrazine),
Ethanol/Acetic Acid. Conditions: Reflux, 2-6 hours.

Dissolve the 1,3-diketone intermediate in Ethanol (0.1 M concentration).

Add Hydrazine hydrate (2-5 equiv). Note: If a specific N-substitution is required, use the
corresponding alkyl/aryl hydrazine.

Add a catalytic amount of Acetic Acid (AcOH).

Heat the reaction to reflux (80°C) and monitor by LC-MS for the disappearance of the
starting material.

Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Purification: Recrystallize from EtOH/Water or purify via preparative HPLC to yield the 2,4-
dihydroindeno[1,2-c]pyrazole.

Biological Characterization
Enzymatic Potency (In Vitro)

Compound 38 demonstrates high affinity for the active conformation of B-Raf V600E.

Assay Metric Result (Typical) Significance

B-Raf (V600E) Kinase Potent inhibition of the
<50 nM

Assay oncogenic driver.[1]

Shows moderate
Wild-Type B-Raf ~100-200 nM selectivity for the

mutant form.

Reduced activity
C-Raf > 500 nM against other Raf

isoforms.
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Cellular Activity[6][7]

e Cell Line: A375 (Melanoma, V600E positive).
e Readout: Inhibition of ERK phosphorylation (pERK) and Cell Proliferation.
e Outcome: Compound 38 typically exhibits cellular

values in the low nanomolar range (e.g., 50-150 nM), correlating well with enzymatic
potency.

Metabolic Stability[8]

e Assay: Simulated Gastric Fluid (SGF) and Human Liver Microsomes (HLM).
e Result: Unlike the oxime precursor (

h in SGF), Compound 38 shows >24 h stability in SGF and significantly reduced intrinsic
clearance in HLM.

Mechanism of Action (Pathway Visualization)

Compound 38 functions by interrupting the MAPK/ERK signaling cascade. In V60OE-mutated
cells, B-Raf is constitutively active, driving uncontrolled proliferation. Compound 38 binds to the
ATP-pocket of B-Raf, preventing the phosphorylation of MEK.

Graphviz Pathway Diagram
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Caption: Compound 38 inhibits the constitutively active B-Raf V600E, blocking downstream
MEK/ERK signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10835763?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10835763?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

